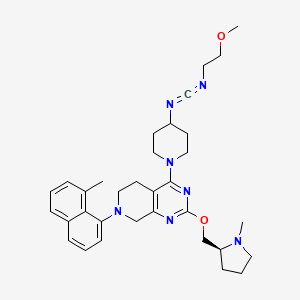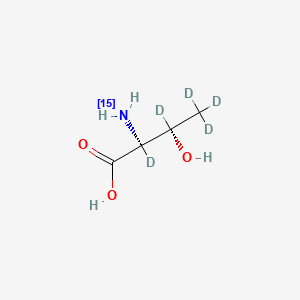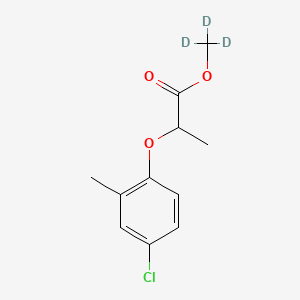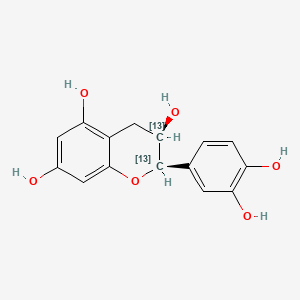
KRAS G12D inhibitor 9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRAS G12D inhibitor 9 is a small molecule designed to target the KRAS G12D mutation, a prevalent oncogenic driver in various cancers, particularly pancreatic ductal adenocarcinoma. This mutation involves a substitution of glycine with aspartic acid at position 12 of the KRAS protein, leading to continuous activation of downstream signaling pathways that promote cancer cell proliferation and survival .
Métodos De Preparación
The synthesis of KRAS G12D inhibitor 9 involves several steps, including structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The synthetic route typically includes the formation of a salt bridge between the piperazine moiety of the inhibitors and the aspartic acid residue of the mutant protein . Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
KRAS G12D inhibitor 9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the inhibitor’s functional groups, potentially altering its binding affinity.
Substitution: Substitution reactions can introduce different substituents to the inhibitor, enhancing its selectivity and potency.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
KRAS G12D inhibitor 9 has a wide range of scientific research applications:
Mecanismo De Acción
KRAS G12D inhibitor 9 exerts its effects by binding to the KRAS G12D mutant protein, forming a salt bridge with the aspartic acid residue at position 12 . This binding disrupts the interaction between KRAS and its downstream effectors, such as RAF1, thereby inhibiting the activation of the MAPK and PI3K signaling pathways . The inhibitor also induces conformational changes in the KRAS protein, preventing its activation and subsequent signaling .
Comparación Con Compuestos Similares
KRAS G12D inhibitor 9 is unique in its ability to form a salt bridge with the aspartic acid residue of the KRAS G12D mutant protein, which enhances its selectivity and potency . Similar compounds include:
siG12D-LODER: An siRNA-based drug targeting KRAS G12D mutations, currently undergoing clinical trials.
These compounds share similar mechanisms of action but differ in their chemical structures and specific binding interactions with the KRAS G12D mutant protein .
Propiedades
Fórmula molecular |
C33H43N7O2 |
|---|---|
Peso molecular |
569.7 g/mol |
InChI |
InChI=1S/C33H43N7O2/c1-24-7-4-8-25-9-5-11-30(31(24)25)40-19-14-28-29(21-40)36-33(42-22-27-10-6-16-38(27)2)37-32(28)39-17-12-26(13-18-39)35-23-34-15-20-41-3/h4-5,7-9,11,26-27H,6,10,12-22H2,1-3H3/t27-/m0/s1 |
Clave InChI |
BYHDIQXMLFJXAX-MHZLTWQESA-N |
SMILES isomérico |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCC(CC5)N=C=NCCOC)OC[C@@H]6CCCN6C |
SMILES canónico |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCC(CC5)N=C=NCCOC)OCC6CCCN6C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)

![(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)







